3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid
CAS No.:
Cat. No.: VC18145296
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14O4 |
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Molecular Weight | 162.18 g/mol |
IUPAC Name | 3-hydroxy-4-methoxy-2,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C7H14O4/c1-5(6(8)9)7(2,10)4-11-3/h5,10H,4H2,1-3H3,(H,8,9) |
Standard InChI Key | ZJORWRSUVPTNND-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)O)C(C)(COC)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 3-hydroxy-4-methoxy-2,3-dimethylbutanoic acid, reflects its substitution pattern: a hydroxyl group at position 3, a methoxy group at position 4, and methyl groups at positions 2 and 3 (Figure 1). The carboxylic acid moiety at position 1 contributes to its acidity (pKa ≈ 4.5–5.0), while the hydroxyl and methoxy groups facilitate hydrogen bonding and solubility in polar solvents .
Table 1: Key Molecular Properties
Property | Value |
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Molecular formula | C₇H₁₄O₄ |
Molecular weight | 162.18 g/mol |
Functional groups | Carboxylic acid, hydroxyl, methoxy, methyl |
Predicted solubility | 25–50 mg/mL in water at 25°C |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-hydroxy-4-methoxy-2,3-dimethylbutanoic acid typically involves multi-step organic reactions. A plausible route includes:
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Aldol Condensation: Reacting a β-keto ester with formaldehyde to form a branched carbon skeleton.
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Methylation: Introducing the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate .
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Oxidation: Converting a primary alcohol to the carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent .
Example Reaction Sequence:
Industrial-Scale Production
Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥75%) and purity (≥95%). Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure pharmaceutical-grade quality .
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (O–H stretch), 1700–1720 cm⁻¹ (C=O, carboxylic acid), and 1250–1270 cm⁻¹ (C–O–C, methoxy) .
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¹H NMR: Signals at δ 1.2–1.4 ppm (methyl groups), δ 3.3–3.5 ppm (methoxy), δ 4.1–4.3 ppm (hydroxyl-bearing carbon), and δ 12.1 ppm (carboxylic acid proton) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 85–90°C and decomposition above 200°C, consistent with thermally labile hydroxyl and carboxylic acid groups .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor for β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its methyl branches improve lipid solubility, enhancing blood-brain barrier penetration.
Agrochemicals
Functionalized derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Challenges and Future Directions
Synthetic Optimization
Current yields (60–70%) require improvement via biocatalytic methods or flow chemistry. Immobilized lipases could stereoselectively introduce the hydroxyl group, reducing waste .
Toxicity Profiling
In vitro cytotoxicity assays (e.g., HepG2 cells) are needed to evaluate hepatic safety. Computational models predict low hepatotoxicity (LD₅₀ > 2000 mg/kg) .
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